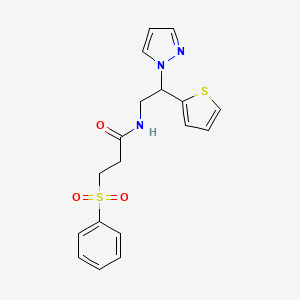

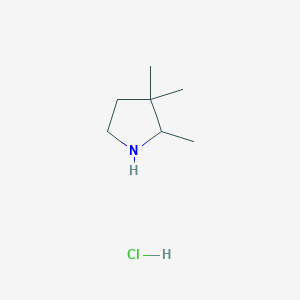

![molecular formula C15H12F2N4O2 B2999743 N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795191-46-6](/img/structure/B2999743.png)

N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound. It’s a pyrazine derivative, which is a class of compounds containing a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms . Pyrazine derivatives are known for their versatility in pharmacological activity .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex due to the presence of multiple functional groups . The exact molecular structure of “N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is not provided in the available resources.Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolopyrazine derivatives have been shown to exhibit antimicrobial properties . The presence of the difluorobenzyl and carboxamide groups in “N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Properties

These compounds also display anti-inflammatory activities . The specific structure of this compound may interact with biological pathways to reduce inflammation, which can be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Antiviral Uses

The pyrrolopyrazine scaffold has been associated with antiviral activities . Research into this compound could lead to the development of novel antiviral medications, particularly for viruses that have developed resistance to current treatments.

Antifungal Applications

Similar to their antibacterial properties, pyrrolopyrazine derivatives can also serve as antifungal agents . This compound could be explored for its efficacy against a range of fungal infections, offering an alternative to existing antifungal drugs.

Antioxidant Effects

The antioxidant potential of pyrrolopyrazine derivatives makes them interesting for research into oxidative stress-related diseases . This compound could be studied for its ability to neutralize free radicals and protect cells from damage.

Antitumor and Anticancer Research

Pyrrolopyrazine derivatives have shown promise in antitumor and anticancer research . The unique structure of “N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” might interact with cancer cells in a way that inhibits their growth or induces apoptosis.

Kinase Inhibition

These compounds have been identified as kinase inhibitors . Kinases are enzymes that play a crucial role in signaling pathways within cells, and their inhibition can be a strategy for treating various diseases, including cancer.

Bioimaging Applications

The unique optical properties of certain pyrrolopyrazine derivatives, such as blue emission, indicate potential for bioimaging applications . This compound could be modified to serve as a fluorescent probe for imaging in biological research.

Propriétés

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O2/c1-8-7-21-13(15(23)19-8)5-12(20-21)14(22)18-6-9-4-10(16)2-3-11(9)17/h2-5,7H,6H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQFOKXJXAOFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCC3=C(C=CC(=C3)F)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

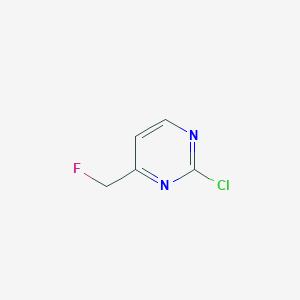

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)

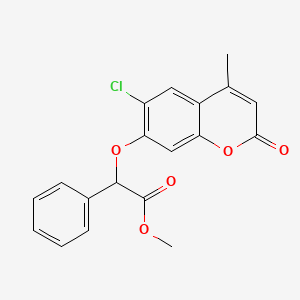

![1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2999668.png)

![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)

![1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2999678.png)

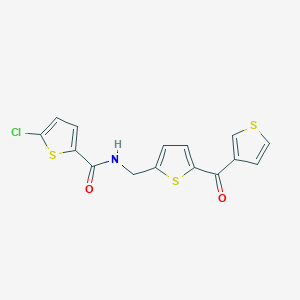

![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)